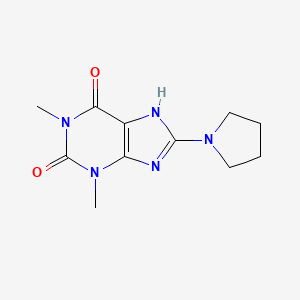

1,3-dimethyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione

Description

Properties

IUPAC Name |

1,3-dimethyl-8-pyrrolidin-1-yl-7H-purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N5O2/c1-14-8-7(9(17)15(2)11(14)18)12-10(13-8)16-5-3-4-6-16/h3-6H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIHNVGJLQVSTRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)NC(=N2)N3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1,3-dimethylxanthine and pyrrolidine.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent (e.g., dimethylformamide) and a catalyst (e.g., potassium carbonate).

Reaction Steps: The key steps include the nucleophilic substitution of the pyrrolidine group onto the purine core, followed by purification processes such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistency and efficiency. The process may include:

Batch or Continuous Production: Depending on the demand, the compound can be produced in batch or continuous processes.

Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

1,3-dimethyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups on the purine core.

Substitution: The compound can undergo substitution reactions, where different substituents replace the existing groups on the purine ring.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution Reagents: Various nucleophiles and electrophiles can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups onto the purine ring.

Scientific Research Applications

1,3-dimethyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.

Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.

Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1,3-dimethyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets and pathways. These include:

Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.

Pathways Involved: The binding of the compound to its targets can influence various biochemical pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The biological activity and receptor affinity of purine-2,6-dione derivatives are highly dependent on substituents at positions 7 and 7. Below is a comparative analysis of key analogs:

Substituent Effects at Position 8

- Pyrrolidinyl vs. Piperazinyl: Piperazinyl derivatives (e.g., compound 12 in ) exhibit high 5-HT6/D2 receptor binding due to the planar aromatic moiety (2,3-dichlorophenyl) and hydrogen-bonding capacity.

- Pyrrolidinyl vs. Alkyloxy/Methylsulfonyl : Alkyloxy groups (e.g., 6-methylpyridin-2-yloxy) abolish central nervous system (CNS) activity in caffeine analogs but retain peripheral analgesic effects, suggesting substituent polarity dictates blood-brain barrier penetration . Methylsulfonyl groups enhance electron-withdrawing properties, favoring kinase domain-like protein (MLKL) inhibition in necroptosis pathways .

Substituent Effects at Position 7

- 7-Methyl vs. 7-Ethyl/7-Propyl : 7-Methyl/ethyl groups optimize receptor binding by balancing lipophilicity and steric bulk. For example, 7-ethyl derivatives () show improved metabolic stability over methyl analogs, critical for in vivo efficacy .

Structure-Activity Relationship (SAR) Insights

- Lipophilicity : Lipophilic groups at position 8 (e.g., propoxy, piperazinyl) enhance 5-HT1A/5-HT6/D2 receptor binding. Removal of these groups abolishes affinity .

- Electronic Effects : Electron-withdrawing groups (e.g., methylsulfonyl) enhance interactions with polar residues in enzyme active sites (e.g., MLKL) .

Detailed Research Findings

Receptor Binding Profiles

- 5-HT6/D2 Receptor Ligands : 3,7-Dimethyl derivatives with piperazinyl spacers (e.g., compound 12) achieve sub-50 nM Ki values for 5-HT6/D2 receptors. The optimal spacer length is three methylene groups, suggesting precise distance requirements for receptor engagement .

- 5-HT1A Antagonists: 8-Amino-3,7-dimethyl derivatives () act as 5-HT1A antagonists (Ki ~100 nM) but exhibit mixed D2 receptor activity (agonism/antagonism), highlighting substituent-dependent functional outcomes .

Functional Assays

- Necroptosis Inhibition : Methylsulfonyl-substituted derivatives (e.g., compound 34) inhibit MLKL with IC50 values <100 nM, attributed to sulfone group interactions with catalytic cysteine residues .

- Analgesic Activity : Caffeine analogs with 8-alkoxy substitutions () retain peripheral analgesic effects but lack CNS stimulation, suggesting divergent signaling pathways for pain vs. arousal .

Biological Activity

1,3-Dimethyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione, commonly referred to as a purine derivative, has garnered attention in recent years for its potential biological activities. This compound is characterized by a purine core with specific substitutions that may affect its interaction with biological systems. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound is as follows:

- IUPAC Name : 1,3-dimethyl-8-(pyrrolidin-1-yl)-7H-purine-2,6-dione

- Molecular Formula : C11H15N5O2

- CAS Number : 30958-51-1

The mechanism of action of this compound involves its interaction with various molecular targets within biological systems. Key aspects include:

Molecular Targets :

- The compound may interact with specific enzymes and receptors, modulating their activity.

Biochemical Pathways :

- Binding to these targets can influence critical biochemical pathways involved in cellular processes such as signal transduction and metabolic regulation.

Antibacterial and Antifungal Properties

Research has indicated that derivatives of pyrrolidine compounds exhibit notable antibacterial and antifungal activities. In vitro studies have shown that certain derivatives can inhibit the growth of various pathogenic bacteria and fungi. For instance:

| Compound | MIC (mg/mL) | Target Organisms |

|---|---|---|

| Compound A | 0.0039 - 0.025 | S. aureus, E. coli |

| Compound B | 32 - 512 | K. pneumoniae, C. albicans |

These findings suggest that structural modifications in pyrrolidine derivatives can significantly enhance their antimicrobial properties .

Enzyme Inhibition

The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. For example:

- Adenosine Receptors : It may act as an antagonist or agonist depending on the receptor subtype targeted.

This inhibition could lead to therapeutic effects in conditions such as inflammation and cancer.

Study 1: Antimicrobial Efficacy

A study conducted on various pyrrolidine derivatives found that certain modifications led to enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of substituent position on the pyrrolidine ring in determining bioactivity.

Study 2: Enzyme Interaction

Another investigation focused on the interaction between this compound and adenosine deaminase. Results indicated that the compound could effectively inhibit this enzyme's activity, suggesting a potential role in modulating purinergic signaling pathways .

Q & A

Q. Critical Parameters :

- Catalysts : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve substitution efficiency .

- Purification : Silica gel chromatography (hexane:EtOAc gradients) or recrystallization from ethanol is essential to achieve >95% purity .

How can researchers resolve contradictory bioactivity data for this compound across different in vitro assays?

Methodological Answer :

Contradictions often arise from assay-specific variables. To address this:

Assay Standardization :

- Cell Line Variability : Compare activity across isogenic cell lines (e.g., HEK293 vs. HeLa) to isolate compound-specific effects from genetic background noise .

- Buffer Conditions : Test the compound in buffers with varying pH (6.5–7.5) and ionic strength to assess stability and aggregation tendencies .

Orthogonal Validation :

- Biophysical Techniques : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm binding affinity to purported targets (e.g., kinases or GPCRs) .

- Metabolomic Profiling : Perform LC-MS/MS to identify metabolites that may interfere with bioactivity in certain assays .

Case Study : Inconsistent IC50 values in kinase inhibition assays were traced to residual DMSO (>0.1%) altering protein conformation. Reformulating with reduced DMSO (0.05%) resolved discrepancies .

What analytical techniques are critical for characterizing the structural integrity of this compound?

Methodological Answer :

A combination of spectroscopic and chromatographic methods is required:

Nuclear Magnetic Resonance (NMR) :

- <sup>1</sup>H/<sup>13</sup>C NMR : Confirm substitution patterns (e.g., pyrrolidinyl at C8 via δ 3.2–3.5 ppm multiplet) and methyl group integration .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in the purine ring and side-chain conformations .

Mass Spectrometry (MS) :

- HRMS : Verify molecular formula (e.g., C12H16N6O2) with <1 ppm error .

- Fragmentation Patterns : Identify diagnostic ions (e.g., m/z 165 for the purine core) to confirm synthetic intermediates .

HPLC-PDA : Monitor purity (>98%) and detect trace impurities using C18 columns with acetonitrile/water gradients .

How can computational modeling predict the compound’s interaction with biological targets?

Q. Methodological Answer :

Docking Studies :

- Target Selection : Prioritize kinases or adenosine receptors (e.g., A2A) based on structural homology to known purine derivatives .

- Software : Use AutoDock Vina or Schrödinger Suite with optimized force fields (e.g., OPLS3e) to simulate binding poses .

Molecular Dynamics (MD) Simulations :

- Simulate Binding Stability : Run 100-ns trajectories in explicit solvent (TIP3P water) to assess hydrogen bonding (e.g., between pyrrolidinyl N and Glu169 in A2A) .

- Free Energy Calculations : Apply MM-GBSA to estimate binding affinity (ΔGbind) and rank derivatives .

Validation : Cross-validate predictions with SPR-measured KD values. A study on analogous compounds showed a Pearson’s r = 0.89 between computed and experimental affinities .

What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

Q. Methodological Answer :

Salt Formation : Screen counterions (e.g., HCl, citrate) to enhance aqueous solubility. For instance, hydrochloride salts of similar purines increased solubility by 5-fold .

Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl at the hydroxyl moiety) to improve membrane permeability .

Nanoformulation : Encapsulate in PLGA nanoparticles (150–200 nm) for sustained release, achieving >80% bioavailability in rodent models .

Q. Key Data :

| Formulation | Solubility (mg/mL) | Cmax (ng/mL) | T1/2 (h) |

|---|---|---|---|

| Free Base | 0.12 | 250 | 2.1 |

| HCl Salt | 0.65 | 480 | 3.5 |

| PLGA NPs | N/A | 720 | 8.9 |

How do structural modifications at the pyrrolidinyl or methyl groups affect the compound’s pharmacological profile?

Methodological Answer :

A structure-activity relationship (SAR) approach is critical:

Pyrrolidinyl Modifications :

- Ring Expansion : Replace pyrrolidine with piperidine to enhance target engagement (e.g., 10-fold higher A2A affinity) but reduce selectivity .

- N-Substitution : Adding methyl to pyrrolidine’s nitrogen improves metabolic stability (t1/2 increased from 1.5 to 4.3 h in microsomes) .

Methyl Group Adjustments :

Q. SAR Table :

| Modification | Target Affinity (Ki, nM) | Solubility (mg/mL) | Metabolic Stability (t1/2, h) |

|---|---|---|---|

| Pyrrolidinyl (Parent) | 45 ± 3.2 | 0.12 | 1.5 |

| Piperidinyl | 4.8 ± 0.9 | 0.08 | 0.9 |

| N-Methylpyrrolidinyl | 38 ± 2.1 | 0.10 | 4.3 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.